2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline
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Overview
Description
2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline is an organic compound that features a pyridine ring attached to a benzene ring through a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline typically involves the reaction of 3-pyridinemethanethiol with 2-chloroaniline under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the chloro group, resulting in the formation of the sulfanyl linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: Similar structure with a benzimidazole ring instead of an aniline ring.
4-{[(Pyridin-3-yl)methyl]sulfanyl}aniline: Similar structure but with the sulfanyl group attached to the 4-position of the aniline ring.
Uniqueness
2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline is unique due to its specific combination of a pyridine ring and an aniline ring linked by a sulfanyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
74462-23-0 |
---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C12H12N2S/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9,13H2 |
InChI Key |
UUVNDWRTXKFOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CN=CC=C2 |
Origin of Product |
United States |
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